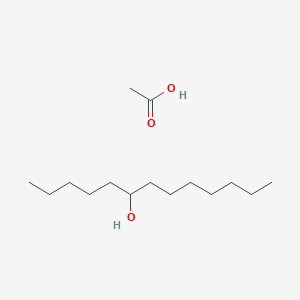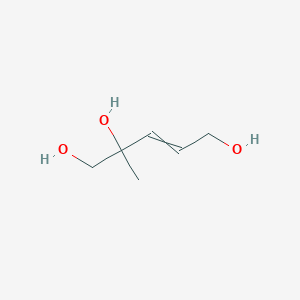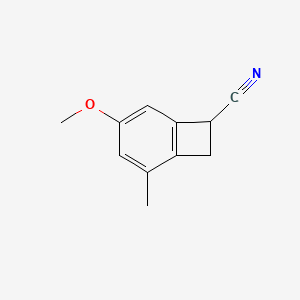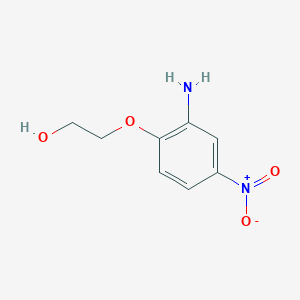![molecular formula C10H10Cl2O B14606537 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane CAS No. 59363-16-5](/img/structure/B14606537.png)
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,6-dichlorophenyl group via an ethyl chain. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane typically involves the reaction of 2,6-dichlorophenyl ethyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is generally carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These can proceed via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Substitution reactions: The oxirane ring can be substituted by different nucleophiles, resulting in the formation of new compounds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts can be used to facilitate ring-opening reactions.
Oxidizing agents: Peracids and hydrogen peroxide are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile can yield a β-amino alcohol, while oxidation can produce a diol.
Applications De Recherche Scientifique
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of epoxides on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of new products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: This compound shares the 2,6-dichlorophenyl group but differs in its functional groups and overall structure.
Miconazole: Another compound with a dichlorophenyl group, used primarily as an antifungal agent.
Uniqueness
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is unique due to its oxirane ring, which imparts specific reactivity and chemical properties not found in similar compounds. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
59363-16-5 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-[2-(2,6-dichlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-3-10(12)8(9)5-4-7-6-13-7/h1-3,7H,4-6H2 |
Clé InChI |
YCJLQNDSGIFITN-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)




![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)




![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

